molecular formula C5H10FNO B2623671 (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine CAS No. 1932392-51-2

(3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine

Cat. No.: B2623671
CAS No.: 1932392-51-2
M. Wt: 119.139
InChI Key: NMAXCYNKJLHMPY-RFZPGFLSSA-N
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Description

(3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine is a chiral amine compound characterized by the presence of a fluorine atom at the 4th position of the tetrahydropyran ring and an amine group at the 3rd position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as a tetrahydropyran derivative.

    Fluorination: Introduction of the fluorine atom at the 4th position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form tetrahydropyran derivatives with different substituents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of various tetrahydropyran derivatives.

    Substitution: Formation of substituted tetrahydropyran derivatives with different functional groups.

Scientific Research Applications

(3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The amine group can form hydrogen bonds and ionic interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-amine: Similar structure but with a hydroxyl group instead of a fluorine atom.

    (3R,4R)-4-Methyltetrahydro-2H-pyran-3-amine: Similar structure but with a methyl group instead of a fluorine atom.

    (3R,4R)-4-Chlorotetrahydro-2H-pyran-3-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (3R,4R)-4-Fluorotetrahydro-2H-pyran-3-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound in drug design and development, offering potential advantages in terms of pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

(3R,4R)-4-fluorooxan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-1-2-8-3-5(4)7/h4-5H,1-3,7H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAXCYNKJLHMPY-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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